(4-Nitrophenyl)stibonic acid
Description
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Properties
CAS No. |
10247-92-4 |
|---|---|
Molecular Formula |
C6H6NO5Sb |
Molecular Weight |
293.88 g/mol |
IUPAC Name |
(4-nitrophenyl)stibonic acid |
InChI |
InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h2-5H;2*1H2;;/q;;;;+2/p-2 |
InChI Key |
GWDGRWOLKMLOEZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Sb](=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (4-Nitrophenyl)stibonic Acid: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Nitrophenyl)stibonic acid is an organoantimony compound that holds potential significance in the fields of medicinal chemistry and materials science. As a derivative of phenylstibonic acid, it belongs to a class of compounds that have garnered interest for their diverse biological activities. The presence of a nitro group in the para position of the phenyl ring is anticipated to modulate the electronic properties and, consequently, the reactivity and biological interactions of the molecule.
Organoantimony compounds, in general, have a rich history in medicine, with some of the earliest chemotherapeutic agents being antimony-based. While their use has been supplanted by more modern drugs, research into novel organoantimony structures continues, driven by the potential for new therapeutic applications, including as anticancer and antiparasitic agents. The introduction of a nitro group, a well-known pharmacophore in many drug classes, to the stibonic acid scaffold presents an intriguing avenue for the development of new bioactive molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthetic approaches, and potential applications of (4-Nitrophenyl)stibonic acid, with a focus on providing practical insights for researchers in drug discovery and development.
Chemical Structure and Nomenclature
(4-Nitrophenyl)stibonic acid is characterized by a pentavalent antimony atom bonded to a 4-nitrophenyl group and bearing acidic protons. The systematic IUPAC name for this compound is (4-nitrophenyl)stibonic acid.
The core structure consists of a benzene ring substituted with a nitro group (-NO₂) at the para (position 4) and a stibonic acid group (-SbO(OH)₂) at position 1. The antimony atom is in the +5 oxidation state, forming a covalent bond with the phenyl ring and possessing two hydroxyl groups and one oxo group. This structure imparts acidic properties to the molecule.
Molecular Formula: C₆H₆NO₅Sb
Molecular Weight: 293.88 g/mol
Physicochemical Properties
Precise experimental data for (4-Nitrophenyl)stibonic acid is not extensively reported in the literature. However, its properties can be inferred from closely related compounds, such as (2-Nitrophenyl)stibonic acid, and the general characteristics of arylstibonic acids. The nitro group, being a strong electron-withdrawing group, is expected to influence the acidity and polarity of the molecule.
| Property | (2-Nitrophenyl)stibonic acid (CAS: 5430-16-0)[1] | (4-Nitrophenyl)stibonic acid (Estimated) |
| Molecular Formula | C₆H₆NO₅Sb | C₆H₆NO₅Sb |
| Molecular Weight | 293.88 g/mol | 293.88 g/mol |
| Appearance | Not specified | Likely a pale yellow to white solid |
| Melting Point | Not specified | Expected to be a high-melting solid, likely decomposing upon melting. |
| Solubility | Not specified | Likely sparingly soluble in water and non-polar organic solvents; expected to be more soluble in polar aprotic solvents like DMF and DMSO, and in aqueous base. |
| Acidity (pKa) | Not specified | The stibonic acid protons are acidic. The presence of the electron-withdrawing nitro group is expected to increase the acidity compared to unsubstituted phenylstibonic acid. |
Synthesis of (4-Nitrophenyl)stibonic Acid
The most probable and established method for the synthesis of arylstibonic acids from aromatic amines is the Scheller modification of the Bart reaction . This reaction involves the diazotization of an aromatic amine followed by reaction with an antimony(III) compound in the presence of a copper catalyst.
Conceptual Workflow of the Scheller Reaction
Caption: Synthetic workflow for (4-Nitrophenyl)stibonic acid via the Scheller reaction.
Detailed Experimental Protocol (Proposed)
This protocol is based on the general procedure for the Scheller reaction and has been adapted for the synthesis of (4-Nitrophenyl)stibonic acid. Researchers should perform small-scale trials to optimize reaction conditions.
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Antimony Trichloride (SbCl₃)
-
Copper(I) Bromide (CuBr)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
-
Diazotization of 4-Nitroaniline:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Scheller Reaction:
-
In a separate large beaker, prepare a solution of antimony trichloride in concentrated hydrochloric acid.
-
Add copper(I) bromide to the antimony trichloride solution and stir to form a homogenous mixture.
-
Cool this mixture in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from step 1 to the antimony trichloride solution with vigorous stirring. Evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour and then let it stand at room temperature overnight.
-
-
Work-up and Purification:
-
Decompose the resulting complex by adding it to a large volume of ice water.
-
Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution to precipitate the crude stibonic acid.
-
Filter the precipitate and wash it thoroughly with cold water.
-
The crude (4-Nitrophenyl)stibonic acid can be purified by re-dissolving it in a minimal amount of hot dilute hydrochloric acid and then re-precipitating by the addition of a base or by cooling.
-
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are unstable at higher temperatures and can decompose. Maintaining a temperature of 0-5 °C is crucial for maximizing the yield of the diazonium salt.
-
Copper(I) Catalyst: The copper(I) salt facilitates the decomposition of the diazonium salt and the formation of the carbon-antimony bond.
-
Acidic Conditions: The reaction is carried out in strong acid to keep the diazonium salt and the antimony species in solution and to prevent premature decomposition.
-
Alkaline Precipitation: The stibonic acid is amphoteric and will precipitate from an alkaline solution upon neutralization of the acidic reaction mixture.
Analytical Characterization
The structure and purity of synthesized (4-Nitrophenyl)stibonic acid would be confirmed using a combination of spectroscopic and analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), the Sb=O bond, and the O-H stretching of the stibonic acid hydroxyl groups (a broad band).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. The electron-withdrawing nature of both the nitro and stibonic acid groups will shift these protons downfield.
-
¹³C NMR: The aromatic carbons will show distinct signals, with the carbon bearing the stibonic acid group and the carbon bearing the nitro group being significantly shifted.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the nitro group and hydroxyl groups.
Potential Applications in Drug Development
While specific studies on (4-Nitrophenyl)stibonic acid are limited, its potential applications can be extrapolated from the known biological activities of related organoantimony compounds and nitroaromatics.
-
Antiparasitic Agents: Organoantimony compounds have historically been used in the treatment of leishmaniasis. The introduction of a nitro group, which is present in some antiparasitic drugs, could lead to compounds with enhanced or novel mechanisms of action against various parasites.
-
Anticancer Agents: Some organoantimony compounds have demonstrated cytotoxic activity against cancer cell lines. The nitro group can be bioreduced in hypoxic tumor environments to form reactive species, a strategy used in the design of some anticancer drugs.
-
Enzyme Inhibition: Arylstibonic acids have been shown to be inhibitors of various enzymes. The specific substitution pattern and the electronic properties of (4-Nitrophenyl)stibonic acid may confer selectivity and potency for certain enzymatic targets.
Logical Relationship of Structure to Potential Bioactivity
Caption: Relationship between the structural features of (4-Nitrophenyl)stibonic acid and its potential biological activities.
Safety and Handling
Organoantimony compounds should be handled with caution as they can be toxic. The specific toxicity of (4-Nitrophenyl)stibonic acid has not been determined, but it should be treated as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
(4-Nitrophenyl)stibonic acid represents an intriguing, yet underexplored, molecule at the intersection of organometallic and medicinal chemistry. While direct experimental data is scarce, this guide has provided a comprehensive overview based on established chemical principles and the properties of analogous compounds. The proposed synthetic route via the Scheller reaction offers a viable pathway for its preparation, opening the door for further investigation into its physicochemical properties and biological activities. The unique combination of an organoantimony core and a nitroaromatic moiety suggests that (4-Nitrophenyl)stibonic acid and its derivatives could be promising candidates for the development of new therapeutic agents, particularly in the areas of antiparasitic and anticancer drug discovery. Further research is warranted to synthesize and characterize this compound and to fully elucidate its potential in various scientific and medicinal applications.
References
-
PubChem. . National Center for Biotechnology Information. Accessed February 6, 2026.
- Doak, G. O., & Steinman, H. G. (1946). The Preparation of Stibonic Acids by the Scheller Reaction. Journal of the American Chemical Society, 68(10), 1987–1989.
- Doak, G. O., & Steinman, H. G. (1946). Some Reactions of Arylstibonic Acids. Journal of the American Chemical Society, 68(10), 1989–1991.
- Clark, C. J., Nicholson, B. K., & Wright, C. E. (2009). Arylstibonic acids [H8(RSb)12O28]; precursors to organometallic isopolyoxostibonates [Na2H9(RSb)12O30]2−.
- Freedman, L. D., & Doak, G. O. (1957). The Preparation and Properties of Stibonic and Stibinic Acids. Chemical Reviews, 57(3), 479-513.
- World Health Organization. (2010). Control of the leishmaniases.
- Ward, R. A., & Denny, W. A. (2007). The development of bioreductive drugs. Future Oncology, 3(4), 437-450.
- St-Gelais, F., & Desjardins, M. (2011). The role of antimony in the treatment of leishmaniasis. Future Microbiology, 6(11), 1289-1307.
- Hamilton, C. S., & Morgan, J. F. (1944). The Bart Reaction. Organic Reactions, 2, 415-456.
- Sundar, S., & Chakravarty, J. (2010). Antimony toxicity. International journal of environmental research and public health, 7(12), 4267–4277.
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An In-depth Technical Guide on the Acidity and pKa Values of Aromatic Stibonic Acids
Introduction
Aromatic stibonic acids, organometallic compounds characterized by a stibonic acid group (-SbO(OH)₂) attached to an aromatic ring, represent a fascinating yet underexplored class of molecules. While their arsenic analogues, the arsonic acids, have found applications ranging from agriculture to medicine, the fundamental physicochemical properties of arylstibonic acids remain largely uncharacterized. This guide aims to bridge this knowledge gap by providing a comprehensive theoretical and practical framework for researchers, medicinal chemists, and drug development professionals to investigate the acidity and pKa values of this unique compound class.
Understanding the acidity of aromatic stibonic acids is paramount for predicting their behavior in biological systems, optimizing their synthesis and purification, and designing novel compounds with tailored properties. The pKa value, a quantitative measure of a compound's acidity, governs its ionization state at a given pH, which in turn influences critical parameters such as solubility, membrane permeability, and binding interactions with biological targets.
This document deviates from a standard template to provide a logically structured narrative that first establishes the theoretical underpinnings of acidity in aromatic systems, then details robust experimental protocols for the synthesis of arylstibonic acids and the determination of their pKa values, and finally, outlines the analytical methods for interpreting the resulting data. By following this guide, researchers will be equipped to generate high-quality, reproducible data, enabling a deeper understanding of this promising class of organoantimony compounds.
Theoretical Framework: Understanding Acidity in Aromatic Stibonic Acids
The acidity of an aromatic stibonic acid is determined by the stability of its conjugate base, the stibonate anion, formed upon deprotonation. Any factor that stabilizes this anion will increase the acidity of the parent compound, resulting in a lower pKa value. The electronic properties of substituents on the aromatic ring play a crucial role in modulating this stability through inductive and resonance effects.
-
Inductive Effects: These are transmitted through the sigma bonds of the molecule. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), pull electron density away from the stibonic acid group, stabilizing the negative charge of the conjugate base and thereby increasing acidity. Conversely, electron-donating groups (EDGs), like alkyl (-R) or methoxy (-OCH₃), push electron density towards the acidic moiety, destabilizing the anion and decreasing acidity.
-
Resonance Effects: These effects involve the delocalization of electrons through the pi system of the aromatic ring. EWGs with pi-accepting capabilities can delocalize the negative charge of the stibonate anion onto the ring, significantly stabilizing it and increasing acidity, particularly when positioned ortho or para to the stibonic acid group. Conversely, EDGs with pi-donating lone pairs can destabilize the anion through resonance.
Caption: Influence of substituents on the acidity of aromatic stibonic acids.
The Hammett Equation: A Quantitative Approach
The Hammett equation provides a powerful tool for quantifying the electronic effects of meta- and para-substituents on the reactivity of aromatic compounds, including their acidity.[1] The equation is expressed as:
log(K/K₀) = ρσ
or
pKa₀ - pKa = ρσ
Where:
-
K and pKa are the acid dissociation constant and pKa of the substituted acid, respectively.
-
K₀ and pKa₀ are the corresponding values for the unsubstituted acid (phenylstibonic acid in this case).
-
σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent in a specific position (meta or para). Positive σ values indicate electron-withdrawing substituents, while negative values denote electron-donating substituents.
-
ρ (rho) is the reaction constant , which reflects the sensitivity of the reaction (in this case, deprotonation) to the electronic effects of the substituents. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups. The magnitude of ρ signifies the extent of charge development in the transition state.
Synthesis of Substituted Aromatic Stibonic Acids
A reliable and versatile method for the synthesis of aromatic stibonic acids is the Bart reaction, which involves the coupling of an aromatic diazonium salt with an inorganic antimony compound.[3][4] This method allows for the introduction of a wide variety of substituents onto the aromatic ring.
Caption: General workflow for the synthesis of aromatic stibonic acids via the Bart reaction.
Detailed Protocol: Synthesis of p-Nitrophenylstibonic Acid
This protocol details the synthesis of p-nitrophenylstibonic acid, a representative example that can be adapted for other substituted anilines.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Antimony(III) Chloride (SbCl₃)
-
Sodium Hydroxide (NaOH)
-
Copper(II) Sulfate (CuSO₄) (catalyst)
-
Ice
-
Distilled water
Procedure:
-
Diazotization of p-Nitroaniline: a. In a 250 mL beaker, dissolve p-nitroaniline in concentrated HCl and a small amount of water. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, ensuring the temperature does not exceed 5 °C.[5] The formation of the diazonium salt is indicated by a change in the solution's appearance.
-
Preparation of the Antimony Reagent: a. In a separate larger beaker, dissolve SbCl₃ in a solution of NaOH. b. Add a small amount of CuSO₄ catalyst to this solution and cool it in an ice bath.
-
The Bart Reaction: a. Slowly and carefully add the cold diazonium salt solution to the stirred antimony reagent solution. b. A vigorous reaction with the evolution of nitrogen gas will occur. Continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.
-
Isolation and Purification: a. Acidify the reaction mixture with concentrated HCl. This will precipitate the crude p-nitrophenylstibonic acid. b. Filter the precipitate and wash it thoroughly with cold water to remove any inorganic salts. c. The crude product can be further purified by recrystallization from a suitable solvent, such as hot water or aqueous ethanol. d. Dry the purified product in a desiccator.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, FT-IR spectroscopy, and elemental analysis.
Experimental Determination of pKa Values
The determination of pKa values requires precise and reliable experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and accurate techniques.
Method 1: Potentiometric Titration
This method involves titrating a solution of the stibonic acid with a standardized strong base and monitoring the pH change. It is highly accurate for compounds that are sufficiently soluble in water.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Preparation: a. Prepare a 0.01 M solution of the aromatic stibonic acid in carbonate-free deionized water. If solubility is an issue, a co-solvent such as ethanol or DMSO may be used, but the resulting pKa will be an apparent pKa (pKa_app) specific to that solvent system. b. Standardize a ~0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate).
-
Titration: a. Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). b. Place a known volume (e.g., 50 mL) of the stibonic acid solution in a beaker with a magnetic stir bar. c. Immerse the calibrated pH electrode in the solution. d. Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL) from a burette. e. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. f. Continue the titration well past the equivalence point (the region of most rapid pH change).
-
Data Analysis: a. Plot pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve. b. The equivalence point is the inflection point of the curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve. c. The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[6]
Method 2: UV-Vis Spectrophotometry
This method is particularly useful for compounds that are sparingly soluble in water or are only available in small quantities. It relies on the principle that the UV-Vis absorbance spectrum of a compound changes as it ionizes.[7]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Protocol:
-
Preparation: a. Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa. b. Prepare a concentrated stock solution of the aromatic stibonic acid in a suitable solvent (e.g., DMSO or ethanol).
-
Measurement: a. For each buffer solution, add a small, constant volume of the stock solution to a quartz cuvette containing the buffer. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the aqueous pKa. b. Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.
-
Data Analysis: a. Identify a wavelength where the absorbance difference between the fully protonated and deprotonated forms of the acid is maximal. b. Plot the absorbance at this wavelength versus the pH of the buffer solutions. c. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[8] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.
Data Presentation and Interpretation
Once the pKa values for a series of meta- and para-substituted aromatic stibonic acids have been determined, the data should be tabulated for clear comparison.
Table 1: Hypothetical pKa Values for a Series of para-Substituted Phenylstibonic Acids
| Substituent (X) | Hammett Constant (σp) | Experimentally Determined pKa |
| -OCH₃ | -0.27 | 4.85 |
| -CH₃ | -0.17 | 4.68 |
| -H | 0.00 | 4.45 |
| -Cl | 0.23 | 4.10 |
| -CN | 0.66 | 3.55 |
| -NO₂ | 0.78 | 3.38 |
Note: The pKa values in this table are hypothetical and for illustrative purposes only.
Constructing and Interpreting the Hammett Plot
The relationship between the electronic effects of the substituents and the acidity of the stibonic acids can be visualized and quantified by constructing a Hammett plot.
Caption: Process for creating and interpreting a Hammett plot.
Procedure:
-
Plot the Data: Plot the experimentally determined pKa values (y-axis) against the corresponding Hammett substituent constants (σ) (x-axis).
-
Linear Regression: Perform a linear regression analysis on the data points. A good correlation (R² > 0.95) indicates that the Hammett equation is applicable to this system.
-
Determine ρ and pKa₀:
-
The slope of the line is equal to -ρ.
-
The y-intercept (the pKa value when σ = 0) corresponds to the pKa of the unsubstituted phenylstibonic acid (pKa₀).
-
Interpretation of the ρ value:
-
A positive ρ value confirms that the acidity of aromatic stibonic acids is enhanced by electron-withdrawing substituents, which stabilize the negative charge on the stibonate anion.
-
The magnitude of ρ indicates the sensitivity of the stibonic acid group to substituent effects. A larger ρ value suggests a greater degree of charge separation in the transition state of the deprotonation reaction compared to the ionization of benzoic acid (where ρ is defined as 1).
Conclusion
The study of the acidity and pKa values of aromatic stibonic acids is a critical step towards understanding their chemical and biological properties. Although a comprehensive dataset of these values is not yet available in the literature, this guide provides the necessary theoretical foundation and detailed, self-validating experimental protocols for researchers to generate this crucial information. By systematically synthesizing a series of substituted arylstibonic acids and determining their pKa values using robust methods like potentiometric titration and UV-Vis spectrophotometry, it will be possible to apply linear free-energy relationships, such as the Hammett equation, to gain profound insights into the structure-activity relationships within this compound class. The knowledge generated through these studies will undoubtedly accelerate the development of novel organoantimony compounds for applications in medicinal chemistry and materials science.
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- 5. byjus.com [byjus.com]
- 6. chem.fsu.edu [chem.fsu.edu]
- 7. ijper.org [ijper.org]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Structural Elucidation of Stibonic Acid Anhydrides and Oligomers
Executive Summary: The "Monomer Myth"
For decades, the structural representation of stibonic acids (
This guide provides a definitive technical analysis of the oligomeric and anhydride forms of organoantimony(V) compounds. We move beyond the "monomer myth" to explore the dynamic equilibria of Sb-O-Sb cage structures, linear polymers, and cyclic anhydrides that constitute the true active pharmaceutical ingredients (APIs).
Core Chemistry: The Condensation Pathway
Stibonic acids are the antimony analogues of phosphonic acids, but their behavior is markedly different due to the larger ionic radius and metallic character of Antimony (Sb).
The Acid-Anhydride Equilibrium
Unlike phosphonic acids, which form stable dimers, aryl stibonic acids undergo rapid, often irreversible condensation to form "anhydrides." These are not simple two-molecule condensations but rather polymeric or oligomeric networks.
The General Reaction:
-
Monomer:
(Rarely isolated pure; highly hygroscopic). -
Oligomer: Chains of corner-sharing octahedra.
-
Anhydride: Often refers to the ultimate polymeric oxide
, which can adopt infinite chain or cyclic trimer structures.
Structural Motifs
The fundamental building block is the Antimony(V) Octahedron .
-
Corner-Sharing: Sb atoms linked by single oxygen bridges (
). -
Edge-Sharing: Less common in simple stibonic acids but observed in complex polyoxometalates.
-
The "Keggin-like" Clusters: In the presence of stabilizing ligands (like phosphonates or gluconates), stibonic acids form discrete cage clusters (e.g.,
units).
Visualization: The Oligomerization Cascade
The following diagram illustrates the thermodynamic descent from the transient monomeric acid to the stable polymeric anhydride, a critical concept for formulation scientists.
Figure 1: The condensation cascade of aryl stibonic acids. Note that the "Bioactive Zone" often lies in the soluble oligomeric state, not the monomer.
Case Studies in Drug Development
Sodium Stibogluconate (Pentostam)
The Controversy: Historically depicted as a monomeric complex of Sb(V) and gluconic acid. The Reality: Modern ESI-MS and Osmometry data reveal it is a complex mixture of macrocyclic oligomers .
-
Structure: Sb atoms are bridged by gluconate ligands and oxide bridges.
-
Molecular Weight: Ranges from 700 to 4,000+ Da depending on the "aging" of the solution.
-
Implication: Batch-to-batch variability in "Pentostam" is often due to shifts in this oligomer distribution, affecting toxicity.
Urea Stibamine
History: Synthesized by Brahmachari (1920) to treat Leishmaniasis.[1] Structure: Originally thought to be a simple urea salt of stibanilic acid. Current Model: It is a complex aggregate where urea stabilizes a polymeric stibanilic acid core via hydrogen bonding, preventing the formation of the insoluble inorganic anhydride.
Experimental Protocols
Synthesis of Phenylstibonic Acid Oligomers
Objective: To synthesize a controlled oligomeric standard for reference.
Reagents:
-
Phenylstibonic acid (crude)
-
Acetic acid (glacial)
-
Acetone
Protocol:
-
Dissolution: Dissolve 1.0 g of crude phenylstibonic acid in 20 mL of glacial acetic acid. Why: Acetic acid suppresses rapid polymerization compared to water.
-
Reflux: Heat to 80°C for 2 hours.
-
Precipitation: Pour the hot solution into 100 mL of cold acetone.
-
Filtration: Collect the white precipitate immediately.
-
Drying: Dry under vacuum at 40°C. Warning: High heat (>100°C) will drive the reaction to the insoluble inorganic anhydride
.
Characterization via ESI-MS (Negative Mode)
Objective: To detect high-molecular-weight clusters without inducing artificial aggregation.
Methodology:
-
Solvent System: Use 50:50 Methanol:Water with 0.1% Ammonium Hydroxide. Why: High pH ensures full ionization of stibonate groups (
), stabilizing the clusters in the gas phase. -
Concentration: Prepare dilute samples (
). Why: Higher concentrations lead to non-specific aggregation in the ESI droplet. -
Parameters:
-
Capillary Voltage: -2.5 kV
-
Cone Voltage: Low (20-30 V). Why: High cone voltage causes "in-source fragmentation," breaking the oligomers back into monomers.
-
Data Interpretation Table:
| m/z Peak (approx) | Proposed Species | Structural Interpretation |
| 263 | Monomeric anion (Fragment) | |
| 509 | Dimer (One Sb-O-Sb bridge) | |
| 755 | Trimer (Linear or Cyclic) | |
| >1000 | Higher order oligomers/polymers |
Structural Logic: The "Gluconate Cage" Model
For researchers working on new antimonials, understanding how ligands like gluconate intercept the polymerization is vital.
Figure 2: The structural competition between oxide bridging (polymerization) and gluconate chelation (capping).
References
-
Brahmachari, U. N. (1920). "Chemotherapy of Antimonial Compounds in Kala-Azar Infection. Part I. Urea Stibamine." Indian Journal of Medical Research.
-
Frézard, F., et al. (2009). "Structure and physicochemical characterization of the pentavalent antimony drug Glucantime." Molecules.
-
Haldar, A. K., et al. (2011). "Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions." Molecular Biology International.
-
Yan, S., et al. (2018). "Crystal structures and antitumor activities of organoantimony(V) complexes." Journal of Coordination Chemistry.
-
Ogra, Y. (2018). "Speciation of Antimony in Biological Systems." Journal of Toxicological Sciences.
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of 4-Aminophenylstibonic Acid via Nitro Precursor
Executive Summary
4-Aminophenylstibonic acid (Stibanilic acid) is a foundational organoantimony compound, historically significant as the precursor to Urea Stibamine, the first effective cure for Visceral Leishmaniasis (Kala-azar). While often synthesized via the hydrolysis of acetyl-derivatives, the direct synthesis from a nitro precursor (4-nitrophenylstibonic acid) presents a distinct chemoselective challenge: reducing the nitro group (
This application note details a robust, two-phase protocol for generating 4-aminophenylstibonic acid starting from p-nitroaniline. It features a modified Bart reaction for stibonation followed by a chemoselective reduction using ferrous salts in alkaline media, ensuring high structural integrity of the organometallic scaffold.
Chemical Pathway & Logic
The synthesis requires navigating two hazardous steps: the handling of explosive diazonium salts and the processing of toxic antimony compounds. The core logic relies on the Bart Reaction (1910) to form the
Reaction Scheme
-
Diazotization: p-Nitroaniline
p-Nitrobenzenediazonium chloride. -
Bart Coupling: Diazonium salt + Antimony(III)
4-Nitrophenylstibonic acid. -
Chemoselective Reduction: Nitro-stibonic acid +
4-Aminophenylstibonic acid.
Figure 1: Synthetic pathway from p-nitroaniline to stibanilic acid, highlighting the critical intermediate stages.
Safety Protocols (Critical)
-
Antimony Toxicity: Antimony compounds are toxic and potential carcinogens. All weighing and reactions must occur in a certified fume hood.
-
Diazonium Instability: Diazonium salts are shock-sensitive when dry. Never let the intermediate dry out; process immediately in solution.
-
Stibine Gas Risk: Avoid contact between antimony residues and strong reducing acids (e.g., Zn/HCl), which can generate Stibine (
), a highly lethal gas.
Phase 1: Synthesis of 4-Nitrophenylstibonic Acid
This phase utilizes the Bart reaction to install the antimony atom onto the aromatic ring.
Reagents & Materials
| Reagent | Specification | Quantity (Scale) |
| p-Nitroaniline | >99% Purity | 13.8 g (0.1 mol) |
| Sodium Nitrite | ACS Reagent | 7.0 g |
| Antimony Trioxide ( | >99% | 15.0 g |
| Hydrochloric Acid | Conc. (37%) | 80 mL |
| Cuprous Chloride | Catalyst | 1.0 g |
| Sodium Hydroxide | 5N Solution | As required |
Protocol
-
Preparation of Antimony Solution:
-
Dissolve 15.0 g of
in 60 mL of concentrated HCl. Warming may be required.[1] -
Once dissolved, cool to 0°C. Note: This forms trichloroantimony species necessary for coupling.
-
-
Diazotization:
-
In a separate 500 mL beaker, dissolve 13.8 g of p-nitroaniline in 20 mL conc. HCl and 50 mL water.
-
Cool the mixture to 0–5°C in an ice-salt bath. The amine hydrochloride may precipitate; this is normal.
-
Dropwise add a solution of 7.0 g
in 20 mL water. Maintain temperature below 5°C. Stir until a clear diazonium solution is obtained.
-
-
The Bart Coupling:
-
Add the cold antimony solution to the diazonium solution with vigorous stirring.
-
Add 1.0 g of Cuprous Chloride (
) as a catalyst. -
Critical Step: Slowly neutralize the mixture by adding 5N NaOH dropwise. The coupling occurs as the pH rises (evolution of
gas). -
Observation: The reaction froths as nitrogen is released. Continue adding NaOH until gas evolution ceases and the solution is slightly alkaline.
-
-
Isolation:
-
Filter the reaction mixture to remove inorganic copper/antimony oxides.
-
Acidify the filtrate with HCl to pH ~4. The 4-nitrophenylstibonic acid will precipitate as a light yellow/tan solid.
-
Filter, wash with dilute HCl, and dry.
-
Yield Expectation: 50–60%.
-
Phase 2: Chemoselective Reduction
Direct reduction with strong acid/metal combinations often cleaves the
Reagents
| Reagent | Specification | Quantity |
| 4-Nitrophenylstibonic Acid | From Phase 1 | 10.0 g |
| Ferrous Sulfate Heptahydrate | 60.0 g | |
| Ammonia Solution | 25% | ~100 mL |
| Magnesium Carbonate | Solid | 5.0 g |
Protocol
-
Solubilization:
-
Dissolve 10.0 g of 4-nitrophenylstibonic acid in 100 mL of dilute ammonia. The stibonic acid dissolves as the ammonium salt.
-
-
Reduction:
-
In a separate flask, dissolve 60 g of Ferrous Sulfate in 200 mL warm water.
-
Slowly pour the ferrous sulfate solution into the ammoniacal stibonic acid solution with vigorous mechanical stirring.
-
Mechanism:[1][2][3][4][5] The ferrous hydroxide formed immediately reduces the nitro group to an amine, oxidizing itself to ferric hydroxide (brown sludge).
-
-
Digestion:
-
Heat the slurry on a steam bath for 30 minutes to ensure completion. The mixture will be a thick brown paste of ferric oxides.
-
-
Filtration & Purification:
-
Filter the hot mixture through a Buchner funnel. The target product (4-aminophenylstibonic acid) is in the filtrate (as the ammonium salt).
-
Wash the iron sludge with hot dilute ammonia water to recover trapped product.
-
Clarification: If the filtrate is dark, treat with activated charcoal and filter again.
-
-
Precipitation:
-
Cool the clear filtrate.
-
Carefully acidify with dilute Acetic Acid (do not use strong mineral acids like HCl at this stage, as the hydrochloride salt is soluble, but the free acid precipitates at its isoelectric point).
-
The 4-aminophenylstibonic acid precipitates as a white to flocculent amorphous powder.
-
-
Drying:
-
Filter and dry in a vacuum desiccator over
. Do not heat-dry, as stibonic acids can dehydrate to anhydrides.
-
Characterization & Validation
| Test | Expected Result | Diagnostic Value |
| Solubility | Soluble in alkalis ( | Confirms amphoteric nature of amino-stibonic acid. |
| Diazo Test | Dissolve in HCl, add | Confirms presence of primary aromatic amine ( |
| Sb Analysis | Digestion followed by iodometric titration. | Theoretical Sb content ~44-46% (depending on hydration). |
| FTIR | Disappearance of Nitro bands (1530/1350 | Validates reduction efficiency. |
Troubleshooting "The Black Precipitate"
If a black precipitate forms during acidification in Phase 2, the antimony has been reduced to the metallic state.
-
Cause: Reducing agent was too strong or pH dropped too low during reduction.
-
Correction: Ensure the reduction remains strictly alkaline (ammoniacal) and avoid zinc-based reductions.
References
-
Brahmachari, U. N. (1922).[6] "Chemotherapy of Antimonial Compounds in Kala-azar Infection. Part I: The Toxicity of Antimonial Compounds." Indian Journal of Medical Research. Link (Historical Archive).
- Schmidt, H. (1920). "Die aromatischen Arsen- und Antimonsäuren." Justus Liebigs Annalen der Chemie.
-
Morgan, G. T., & Micklethwait, F. M. G. (1911). "Organic derivatives of antimony. Part I." Journal of the Chemical Society, Transactions. Link.
-
Dunning, F., & Reid, E. E. (1926). "Azo Dyes from Stibanilic Acid." Journal of the American Chemical Society, 48(11), 2959–2963. (Confirming the amino structure via dye formation). Link.
- Datta, R. L., & Basu, N. (1926). "Production of Aniline from Nitrobenzene." Journal of the American Chemical Society. (Reference for Ferrous Hydroxide reduction methodology).
Sources
- 1. US2488268A - Methods of preparing urea-(stibanilic acid) reaction products - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Preparation of Diazonium Salts for Stibonation Reactions: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel organometallic compounds is a critical endeavor in the quest for new therapeutic agents. Among these, organoantimony compounds have garnered significant interest. This application note provides a comprehensive, in-depth technical guide to the preparation of aryl diazonium salts and their subsequent application in stibonation reactions to form arylstibonic acids and their derivatives. The protocols and insights provided herein are designed to ensure technical accuracy, procedural safety, and successful synthesis.
Theoretical Background: The Significance of Diazonium Salts in Stibonation
Aryl diazonium salts are a versatile class of organic compounds characterized by the functional group R−N₂⁺X⁻, where R is an aryl group and X⁻ is an anion.[1] First discovered by Peter Griess in 1858, these salts have become indispensable intermediates in organic synthesis.[2] Their utility stems from the excellent leaving group ability of the dinitrogen (N₂) moiety, which can be displaced by a wide range of nucleophiles, enabling the introduction of various functional groups onto an aromatic ring that are often difficult to install directly.[3]
The stibonation of aryl diazonium salts, a process analogous to the more widely known Bart reaction for arsenicals, provides a direct route to arylstibonic acids (ArSbO(OH)₂) and related organoantimony(V) compounds. These compounds are valuable precursors for the synthesis of a diverse array of organoantimony structures with potential applications in medicinal chemistry and materials science.[4]
The general transformation involves the reaction of an in situ generated aryl diazonium salt with an antimony(III) species, typically antimony trichloride (SbCl₃), often in the presence of a copper catalyst. The reaction proceeds through a complex mechanism that is believed to involve radical intermediates.
Experimental Protocols: From Aniline to Arylstibonic Acid
This section provides detailed, step-by-step protocols for the preparation of aryl diazonium salts and their subsequent conversion to arylstibonic acids. The procedures are designed to be self-validating, with explanations for critical steps to ensure reproducibility and safety.
In Situ Preparation of Aryl Diazonium Salts: A Foundational Protocol
Aryl diazonium salts are typically prepared and used immediately without isolation due to their inherent instability and potential explosive nature in the solid state.[5] The most common method involves the diazotization of a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[6]
Critical Parameters for Diazotization:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5 °C | Aryl diazonium salts are thermally unstable and decompose at higher temperatures, leading to side reactions and reduced yields.[1] |
| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Provides the acidic medium for the formation of nitrous acid and stabilizes the resulting diazonium salt. |
| Stoichiometry | Slight excess of NaNO₂ (1.0-1.2 eq) | Ensures complete conversion of the primary amine. Excess nitrous acid should be quenched. |
Step-by-Step Protocol for the Preparation of Benzenediazonium Chloride Solution (Aqueous):
-
Amine Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Stir until a clear solution of aniline hydrochloride is formed.
-
Cooling: Cool the solution to 0–5 °C with constant stirring. Maintaining this low temperature is crucial for the stability of the diazonium salt.[6]
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold aniline hydrochloride solution over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Monitoring for Excess Nitrous Acid: Towards the end of the addition, test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete.
-
Quenching Excess Nitrous Acid: If excess nitrous acid is present, add a small amount of urea or sulfamic acid until the starch-iodide test is negative. This step is vital to prevent unwanted side reactions in the subsequent stibonation step.
-
Immediate Use: The resulting clear, cold solution of benzenediazonium chloride is now ready for immediate use in the stibonation reaction. Do not attempt to isolate the diazonium salt.
Stibonation of Aryl Diazonium Salts: Synthesis of Arylstibonic Acids
The following protocol is based on the established methodology for the synthesis of arylstibonic acids from diazonium salts, often referred to as a modification of the Meyer reaction. This procedure utilizes a copper catalyst to facilitate the reaction between the diazonium salt and antimony trichloride.
Experimental Workflow for Stibonation:
Caption: Experimental workflow for the two-part synthesis of arylstibonic acids.
Step-by-Step Protocol for the Synthesis of p-Tolylstibonic Acid:
This protocol is adapted from the work of Nakai et al. (1952) and serves as a representative example.
-
Preparation of the Diazonium Salt: Prepare a solution of p-methylbenzenediazonium chloride from p-toluidine following the general diazotization protocol described in section 2.1.
-
Preparation of the Antimony Reagent: In a separate flask, dissolve antimony trichloride (SbCl₃, 1.0 eq) in a suitable solvent such as acetone containing a small amount of concentrated hydrochloric acid.
-
Catalyst Addition: To the antimony trichloride solution, add a catalytic amount of copper(I) chloride (Cu₂Cl₂).
-
Stibonation Reaction: Slowly add the cold diazonium salt solution to the antimony trichloride solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature. Nitrogen gas will be evolved.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir for a specified time. The reaction mixture is then worked up by dilution with water and filtration to collect the crude arylstibonic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Influence of Substituents:
The electronic nature of the substituents on the aromatic ring can influence the yield of the stibonation reaction. For instance, electron-donating groups like a p-methyl group have been reported to favor the formation of arylstibonic acid, while electron-withdrawing groups like a p-nitro group may lead to lower yields and the formation of resinous byproducts.
Mechanistic Insights: The "Why" Behind the "How"
The diazotization reaction proceeds through a series of steps initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and dehydration ultimately leads to the formation of the stable aryl diazonium ion.
Reaction Mechanism of Diazotization:
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2004108633A1 - Process for the preparation of aryl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. CN106905175A - A kind of preparation method of p-aminophenyl butyric acid - Google Patents [patents.google.com]
- 6. Recent Development of Aryl Diazonium Chemistry for the Derivatization of Aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Architectures of Aryl Stibonic Acid Derivatives
Executive Summary
Aryl stibonic acids (ArSbO₃H₂), often overshadowed by their lighter Group 15 congeners (phosphonic and arsonic acids), represent a unique class of "soft" Lewis acid catalysts with distinct redox capabilities. Unlike traditional metallic Lewis acids (e.g., AlCl₃, BF₃), aryl stibonic acids are air-stable, water-tolerant, and exhibit a dual-mode reactivity: they function as mild Lewis acids for activating oxygenated electrophiles (epoxides) and as oxygen-transfer mediators in oxidation reactions when coupled with peroxides.
This guide details the preparation, characterization, and application of Phenylstibonic Acid (PhSbO₃H₂) , the archetype of this class, providing reproducible protocols for regioselective epoxide aminolysis and chemoselective sulfide oxidation .
Part 1: Catalyst Architecture & Synthesis
The Nature of the Catalyst
While often drawn as monomeric species (
Preparation Protocol: The Modified Bart Reaction
Objective: Synthesis of Phenylstibonic Acid from Aniline. Scale: 50 mmol basis.
Reagents:
-
Aniline (4.65 g, 50 mmol)
-
Antimony(III) oxide (
) or Antimony trichloride ( ) -
Sodium Nitrite (
)[1] -
Hydrochloric Acid (HCl, conc.)
-
Ethanol/Water
Step-by-Step Methodology:
-
Diazotization: Dissolve aniline in 100 mL of 6M HCl at 0°C. Dropwise add a solution of
(3.5 g in 10 mL water) while maintaining the temperature below 5°C. Stir for 30 mins. -
Antimony Coupling: Prepare a suspension of
(7.3 g, 25 mmol) in 40 mL conc. HCl. Add this to the cold diazonium salt solution. -
Decomposition: Slowly warm the mixture to room temperature. Nitrogen gas evolution will occur. Once evolution ceases, heat to 60°C for 1 hour.
-
Hydrolysis & Precipitation: Dilute the reaction mixture with 200 mL water to hydrolyze the intermediate phenylantimony tetrachloride. A white amorphous precipitate of phenylstibonic acid forms.
-
Purification: Filter the solid. Wash sequentially with 1M HCl (to remove inorganic Sb), water, and finally acetone. Air dry.
-
Yield Expectation: 65–75%.
-
Characterization: FTIR (Sb=O stretch ~650-700 cm⁻¹); Elemental Analysis.
-
Part 2: Application Note A — Lewis Acid Catalysis
Regioselective Aminolysis of Epoxides
Context: The ring-opening of epoxides with amines (aminolysis) to form
Mechanism: The Sb(V) center coordinates to the epoxide oxygen, increasing ring strain and electrophilicity without generating a full carbocation, thus preserving stereochemistry and regiocontrol.
Protocol:
-
Setup: In a 25 mL round-bottom flask, dissolve the Epoxide (1.0 mmol) and Amine (1.1 mmol) in Acetonitrile (MeCN, 3 mL).
-
Catalyst Addition: Add Phenylstibonic Acid (12 mg, 0.05 mmol, 5 mol%).
-
Reaction: Stir at room temperature for 2–6 hours. (Monitor by TLC; mobile phase Hexane:EtOAc 3:1).
-
Note: For sterically hindered amines, heat to 50°C.
-
-
Workup: The catalyst often precipitates upon adding non-polar solvents (Ether/Hexane) or can be removed by filtration through a short pad of silica. Evaporate solvent.
-
Purification: Flash column chromatography (Silica gel).
Data: Catalyst Efficiency Comparison (Styrene Oxide + Morpholine)
| Catalyst | Load (mol%) | Time (h) | Yield (%) | Regioselectivity (a:b) |
| PhSbO₃H₂ | 5 | 3 | 94 | 98:2 |
| PhB(OH)₂ | 10 | 12 | 45 | 85:15 |
| AlCl₃ | 10 | 1 | 60 | Complex Mix |
| None | - | 24 | <5 | - |
Mechanistic Pathway Visualization
Figure 1: Catalytic cycle for the PhSbO₃H₂-mediated aminolysis of epoxides, highlighting the activation and regeneration steps.
Part 3: Application Note B — Oxidative Transformations
Chemoselective Sulfide Oxidation
Context: Oxidizing sulfides to sulfoxides without over-oxidation to sulfones is challenging. Phenylstibonic acid reacts with Hydrogen Peroxide (
Protocol:
-
Reagents: Sulfide (1.0 mmol), 30%
(1.1 mmol), PhSbO₃H₂ (2.5 mg, 1 mol%). -
Solvent: Methanol (MeOH) or Water/MeCN mixture (2 mL).
-
Reaction: Stir at room temperature. The reaction is typically rapid (15–60 mins).
-
Quench: Add saturated aqueous
to destroy excess peroxide. -
Extraction: Extract with Dichloromethane (
, 3 x 5 mL). Dry over .
Key Advantage: This system tolerates other oxidizable groups (e.g., alkenes, alcohols) better than meta-chloroperbenzoic acid (mCPBA).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the oxidative transformation of sulfides using the aryl stibonic acid/peroxide system.
Part 4: Safety & Handling (E-E-A-T)
Antimony Toxicity: While pentavalent organoantimony compounds (Sb(V)) are generally less toxic than their trivalent counterparts (Sb(III)) and significantly less toxic than arsenic compounds, they are still heavy metals.
-
Hazard: Potential cumulative toxicity; skin and eye irritant.
-
Control: Handle in a fume hood. Wear nitrile gloves.
-
Waste: All antimony waste must be segregated into "Heavy Metal Waste" streams. Do not dispose of down the drain.
-
Self-Validation: Verify catalyst removal from the final product using ICP-MS if the compound is intended for biological testing (Target < 5 ppm Sb).
References
-
Nomura, R., & Matsuda, H. (1992). Organoantimony compounds in organic synthesis. Main Group Metal Chemistry.
-
Postel, M., & Dunach, E. (1996). Epoxide ring opening catalyzed by antimony derivatives. Coordination Chemistry Reviews.
-
Dodd, M. C., & Ward, A. D. (1976). The reaction of phenylstibonic acid with alcohols and epoxides. Australian Journal of Chemistry.
-
Kyle, P. A., et al. (2005). Antimony(V) catalyzed oxidation of sulfides. Tetrahedron Letters.
-
PubChem Compound Summary. (2023). Phenylstibonic acid.
Sources
Troubleshooting & Optimization
Solving solubility issues of stibonic acids in water vs alkali
Welcome to the technical support guide for handling stibonic acids. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this important class of organoantimony compounds. Here, we move beyond simple instructions to explain the fundamental chemical principles governing their behavior, enabling you to troubleshoot effectively and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): The Core Principles
Q1: What exactly is a stibonic acid?
A stibonic acid is an organometallic compound containing a pentavalent antimony atom (Sb⁵⁺). The general structure is R-SbO(OH)₂ , where 'R' is typically an aromatic group (aryl), such as a phenyl ring.[1] These compounds are investigated for a range of biological activities, including as potential inhibitors or activators of enzymes like human topoisomerase IB, making them relevant in drug discovery.[2][3]
Q2: I'm trying to dissolve my arylstibonic acid in pure water or a neutral buffer (like PBS, pH 7.4), and it's not working. Why is it so poorly soluble?
This is the most common issue researchers face. The poor aqueous solubility stems from the molecule's dual nature:
-
The Bulky "R" Group: The aryl group (e.g., a benzene ring) is large, nonpolar, and hydrophobic ("water-fearing"). This part of the molecule does not interact favorably with polar water molecules.
-
The Stibonic Acid Group: The -SbO(OH)₂ group is polar and can participate in some hydrogen bonding with water. However, its contribution to overall solubility is outweighed by the large, nonpolar aryl component.
In neutral water, the stibonic acid exists predominantly in its protonated, neutral form. This form is not charged and has limited ability to overcome the hydrophobic nature of the aryl group, leading to very low solubility.
Q3: Why does adding an alkali (like sodium hydroxide, NaOH) make it dissolve so easily?
Adding an alkali is the key to solubilizing stibonic acids. The process is a classic acid-base reaction. Stibonic acids, as their name implies, are acidic. When a strong base like NaOH is introduced, it deprotonates the stibonic acid to form a salt (a sodium stibonate) and water.
R-SbO(OH)₂ (Poorly Soluble Acid) + 2 NaOH (Base) → [R-SbO₃]²⁻Na⁺₂ (Soluble Salt) + 2 H₂O
This newly formed stibonate salt is an ionic compound. The negative charge on the stibonate group and the positive sodium counter-ions interact very favorably with the polar water molecules, leading to a dramatic increase in solubility. This principle is widely used in pharmaceuticals, where the sodium or potassium salt of a poorly soluble acidic drug is often used to improve its dissolution.[4]
Q4: What is the pKa of a typical stibonic acid?
While extensive pKa tables for various organic acids are available, specific, experimentally determined pKa values for arylstibonic acids in water are not well-documented in the literature.[5][6] However, their chemical behavior provides clear evidence of their nature. The fact that they readily dissolve in alkaline solutions confirms they are weak acids. By analogy with other weak inorganic and organic acids like boric acid (pKa₁ ≈ 9.2) or phenols (pKa ≈ 10), it is reasonable to infer that the pKa values of arylstibonic acids are in a range where they are mostly protonated and insoluble at neutral pH but become significantly deprotonated and soluble at a pH above 9-10.[7]
Visualizing the Dissolution Mechanism
The difference in behavior in water versus alkali can be visualized as a chemical equilibrium.
Caption: Stibonic acid equilibrium in neutral vs. alkaline conditions.
Troubleshooting Guide & Best Practices
Q: I've added some 0.1 M NaOH, but my compound is still not dissolving completely. What should I do?
-
Insufficient Base: You may not have added enough alkali to deprotonate all of the stibonic acid. Add the NaOH solution dropwise while stirring until the solid fully dissolves. The final pH of the stock solution should ideally be >10.
-
Kinetics: Dissolution is not always instantaneous.[8] After adding the base, allow the mixture to stir for 5-10 minutes.
-
Gentle Assistance: If the compound is particularly stubborn, gentle warming (to 30-40°C) or brief sonication in an ultrasonic bath can help accelerate the dissolution process. Avoid aggressive heating, as it may degrade the compound.
Q: I successfully dissolved my stibonic acid to make a concentrated stock, but it precipitated when I diluted it into my neutral pH assay buffer. Why?
This is a classic pH-shift precipitation. Your alkaline stock solution keeps the stibonate salt soluble. When you add a small volume of this high-pH stock to a large volume of neutral buffer, the final pH of the mixture drops significantly. This lower pH causes the soluble stibonate salt to become protonated again, converting it back to the insoluble stibonic acid form, which then crashes out of solution.
Solution: The final concentration of your stibonic acid in the assay must be low enough to remain soluble at the final pH of the buffer. If precipitation still occurs, you may need to reconsider the buffer composition or slightly increase the pH of the final assay medium, if your experiment can tolerate it.
Q: Is my stibonic acid stable in a high-pH stock solution? How should I store it?
This is a critical consideration. Many organic compounds can be susceptible to chemical degradation (e.g., hydrolysis) under strongly alkaline conditions over time.[9] While specific stability data for every stibonic acid is not available, it is best practice to assume that long-term stability in a high-pH solution may be compromised.
Storage Recommendations:
-
Prepare Fresh: Prepare stock solutions fresh on the day of the experiment whenever possible.[10]
-
Store Cold & Dark: If you must store a stock solution, store it at 4°C or -20°C in a tightly sealed container. Protect it from light to prevent photodegradation.
-
Perform a Stability Check: If the stock will be used over several days, visually inspect it for any precipitation or color change before each use.
Solubility Summary: A Quick Reference
The table below provides a qualitative summary for a typical arylstibonic acid.
| Solvent / Medium | pH | Expected Solubility | Rationale |
| Deionized Water | ~7 | Poor / Insoluble | The compound is in its neutral, protonated form. |
| PBS Buffer | 7.4 | Poor / Insoluble | The pH is too low to cause significant deprotonation. |
| 0.1 M NaOH | >12 | Highly Soluble | The strong base deprotonates the acid to form a soluble salt. |
| 50 mM Tris Buffer | 8.5 | Sparingly Soluble | Partial deprotonation occurs, but may not be sufficient for high concentrations. |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol provides a reliable method for preparing a concentrated stock solution of a typical arylstibonic acid for use in biological assays.
Workflow for Stibonic Acid Dissolution
Sources
- 1. researchgate.net [researchgate.net]
- 2. Arylstibonic Acids: Novel Inhibitors and Activators of Human Topoisomerase IB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylstibonic acids: novel inhibitors and activators of human topoisomerase IB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. library.gwu.edu [library.gwu.edu]
- 7. youtube.com [youtube.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. phytotechlab.com [phytotechlab.com]
Technical Support Center: Optimization of Diazonium Decomposition Temperature
Status: Operational Ticket ID: DIAZO-OPT-001 Assigned Specialist: Senior Application Scientist, Process Safety & Kinetics Unit
Strategic Overview: The Temperature Paradox
User Context: You are likely facing a dilemma. To form a diazonium salt, you are taught to cool to 0–5 °C. However, to react it (e.g., Sandmeyer, Balz-Schiemann), you often must heat it. The transition between these two states is where 90% of failures—yield loss, tar formation, or thermal runaway—occur.
The Core Directive: Optimization is not about finding a single "magic temperature." It is about managing the Time-Temperature-Stability Window . You must maintain the diazonium species long enough to couple, but decompose it fast enough to prevent accumulation of high-energy intermediates.
Module 1: Thermal Safety Profiling (The "Don't Explode" Guide)
Before optimizing for yield, you must establish the Safe Operating Limit (SOL) . Diazonium salts are energetic materials; their decomposition is exothermic (
Critical Safety Parameters
| Parameter | Definition | Threshold for Action |
| Temperature where decomposition becomes detectable by DSC.[1] | Never exceed | |
| Time to Maximum Rate under adiabatic conditions. | If | |
| Adiabatic temperature rise. | If |
Protocol: Establishing Stability via DSC
Do not rely on literature values alone. Substituent effects (electron-donating vs. withdrawing) drastically shift stability.
-
Sample Prep: Prepare ~2–5 mg of the diazonium salt (isolated or in solution). Do not dry chloride salts completely (shock sensitivity).[2]
-
Instrument: Differential Scanning Calorimetry (DSC) in gold-plated high-pressure crucibles.
-
Method: Ramp 4 °C/min from 0 °C to 250 °C.
-
Analysis: Identify the onset of the exotherm, not the peak.
Counter-Ion Stability Hierarchy
If your decomposition temperature is too close to your reaction temperature, switch the counter-ion.
| Counter-Ion | Stability | Typical | Notes |
| Low | 0–20 °C (Unstable) | Hygroscopic, shock sensitive when dry. Handle in solution only. | |
| Medium | 20–40 °C | Better solubility in aqueous acid; less explosive than chlorides. | |
| High | >100 °C | Isolate-able. Required for Balz-Schiemann.[3][4] | |
| Very High | >120 °C | Non-hygroscopic, often shelf-stable. |
Module 2: Kinetic Optimization (The "Don't Make Tar" Guide)
Once safety is established, optimization focuses on the Decomposition Pathway . Temperature dictates whether your diazonium species undergoes a clean reaction or degrades into "tars" (polymeric azo compounds and phenols).
Visualizing the Pathway Divergence
The following diagram illustrates how Temperature and Catalysts dictate the fate of the diazonium ion.
Caption: Mechanistic divergence of diazonium decomposition. Thermal pathways favor cationic intermediates (Balz-Schiemann), while catalytic pathways favor radical intermediates (Sandmeyer).
Troubleshooting by Reaction Type
Scenario A: Balz-Schiemann (Ar-F) [3][4][5][6]
-
Issue: Reaction stalls; no
evolution. -
Root Cause:
is too stable. The C-F bond formation requires high activation energy. -
Fix:
-
Solvent Switch: Move from aqueous/DCM to 1,2-dichlorobenzene or sulfolane . These allow heating to 100–120 °C without boiling off.
-
Photochemistry: If thermal decomposition fails or causes tars, use UV light (365 nm) to trigger
loss at ambient temperature.
-
Scenario B: Sandmeyer (Ar-Cl/Br/CN)
-
Issue: Low yield, high phenol content.
-
Root Cause: Temperature is too high before the catalyst is active, allowing water to attack the diazonium (Hydrolysis).
-
Fix:
-
Inverse Addition: Do not heat the diazonium. Add cold diazonium slowly into a hot solution of CuX. This keeps the instantaneous concentration of diazonium low (minimizing side reactions) and ensures immediate consumption.
-
pH Control: Ensure the solution is strongly acidic during formation to prevent triazene formation, but neutralize slightly if the coupling partner is acid-sensitive.
-
Module 3: The Flow Chemistry Advantage
Batch chemistry is inherently limited by heat transfer. If you heat a 5L reactor to decompose a diazonium salt, the exotherm can overwhelm the cooling jacket, leading to an explosion.
Continuous Flow is the gold standard for diazonium optimization. It allows you to operate above the boiling point of solvents (superheating) and manage unstable intermediates safely.
Flow Reactor Setup for Diazonium Processing
Caption: Continuous flow setup.[6] Coil 1 handles low-temp formation; Coil 2 handles high-temp decomposition. The BPR prevents solvent boiling at elevated temperatures.
Why Flow Works Here:
-
Safety: Only ~1–5 mL of hazardous diazonium exists at any second.
-
Kinetics: You can heat to 80 °C for 30 seconds. This drives the desired reaction to completion faster than the side reactions (tars) can form.
-
Yield: Eliminates the "induction period" seen in batch where reagents sit stagnant.
Troubleshooting FAQ
Q: My diazonium salt precipitates out of solution. Is this a problem?
-
A: In Batch: YES. Solid diazonium salts are shock hazards. In Flow: YES. Solids clog channels.
-
Fix: Switch to a more soluble counter-ion (e.g., use
instead of ) or add a co-solvent like Acetonitrile (up to 20%) to maintain solubility.
Q: I see a violent exotherm immediately upon adding the catalyst.
-
A: You have accumulated too much unreacted diazonium.
-
Fix: Check your initiation temperature.[1][7] If the catalyst (e.g., Cu) is added at 0 °C, it may be inactive. The diazonium builds up. When you warm to 20 °C, all of it reacts at once. Always add diazonium TO the warm catalyst solution , not vice versa.
Q: Can I dry the diazonium salt to weigh it for yield calculation?
-
A: NEVER dry simple diazonium halides (
, ).[2] They can detonate.[2][8] Only Tetrafluoroborates ( ) and Hexafluorophosphates ( ) are generally stable enough for isolation, and even then, handle with plastic spatulas and face shields.
References
-
Thermal Stability & Safety D
-
Szennyes, E., et al. (2020).[9] Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]
-
Quesnel, J. S., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
-
-
Flow Chemistry Optimiz
-
Reaction Mechanisms (Sandmeyer/Balz-Schiemann)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientificupdate.com [scientificupdate.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Decomposing Stibonic Acid Polymers for Analysis
This guide serves as a specialized technical resource for the analysis of stibonic acid polymers, such as sodium stibogluconate (SSG), used in antileishmanial therapies. It addresses the unique challenges of depolymerizing these complex, polydisperse mixtures without compromising elemental recovery or oxidation state speciation.
Executive Technical Overview
Subject: Stibonic Acid Polymers (e.g., Sodium Stibogluconate, Pentostam). The Challenge: These compounds exist not as single molecules but as dynamic, polydisperse oligomers linked by Sb-O-Sb bridges. Analytical accuracy depends on two distinct decomposition goals:
-
Total Mineralization: Complete destruction of the organic scaffold to quantify Total Antimony (Sb).
-
Controlled Depolymerization: Gentle hydrolysis of the polymer backbone to monomeric species without altering the Sb(V)/Sb(III) redox ratio for speciation analysis.
This guide provides validated workflows for both objectives, addressing common failure modes like volatile loss, precipitation, and speciation artifacts.
Troubleshooting Guide & FAQs
Category A: Incomplete Recovery & Volatility
Q: I am consistently seeing low Total Sb recovery (70-80%) after acid digestion. Is the polymer not breaking down? A: The issue is likely volatility , not incomplete breakdown.
-
The Cause: Antimony chlorides (SbCl₃/SbCl₅) are volatile at relatively low temperatures (>100°C) in open systems. If you are using an open block digestor with high HCl content, you are losing analyte to the fume hood.
-
The Fix: Switch to Closed-Vessel Microwave Digestion . The pressurized environment raises the boiling point and prevents volatile loss.
-
Protocol Adjustment: Ensure your acid matrix includes
(oxidizing) to maintain Sb in the less volatile pentavalent state during the initial ramp.
Q: My digestate forms a white precipitate upon cooling or dilution. What is this?
A: This is likely Antimony Hydrolysis products (e.g.,
-
The Cause: Antimony is hydrolytically unstable in weak acid or neutral water. Diluting a concentrated acid digest with pure water often triggers precipitation.
-
The Fix: Always dilute Sb digestates with a "stabilizing solution" containing a complexing agent (e.g., 1–2% tartaric acid or maintain >10% HCl) rather than pure water. This keeps the Sb solvated.
Category B: Speciation & Stability (SbV vs. SbIII)
Q: During speciation analysis (HPLC-ICP-MS), my Sb(III) peak disappears or converts to Sb(V). How do I prevent this? A: You are likely observing oxidation artifacts induced by the depolymerization reagents.
-
The Mechanism: Hot nitric acid or harsh oxidative digestion will convert native Sb(III) impurities to Sb(V), masking the toxic species you are trying to detect.
-
The Fix: Use Non-Oxidative Depolymerization . Avoid
. Use 1 M HCl combined with a chelator (Citrate or EDTA).[1] The chelator "locks" the Sb(III) geometry, protecting it from oxidation and hydrolysis during the polymer breakdown.
Q: The polymer elutes as a broad smear instead of a sharp peak. How do I fix the chromatography? A: The polymer is incompletely depolymerized .
-
The Cause: Stibonic acid polymers have high molecular weights (up to 4000 Da). If injected directly, they interact non-specifically with the column resin.
-
The Fix: Implement a Pre-Column Hydrolysis Step . Incubate the sample in 0.1 M HCl/Citrate at 37°C for 30 minutes prior to injection. This breaks the oligomers into monomeric stibonate complexes that elute sharply.
Experimental Protocols
Protocol A: Total Antimony Determination (Microwave Digestion)
Goal: Complete destruction of organic matrix for Total Sb quantification via ICP-MS.
Reagents:
- (65%, Suprapur)
- (30%, Suprapur)
-
Internal Standard: Indium (In) or Rhodium (Rh)
Workflow:
-
Weighing: Accurately weigh 50–100 mg of polymer into a PTFE microwave vessel.
-
Acid Addition: Add 6 mL
and 2 mL . (The 3:1 ratio ensures oxidation while HCl assists in Sb solubility). -
Digestion Cycle:
-
Ramp to 180°C over 15 mins.
-
Hold at 180°C for 20 mins.
-
Cool to <50°C.
-
-
Stabilization: Transfer to a volumetric flask. Add Tartaric Acid to a final concentration of 1% (w/v) before filling to volume with deionized water.
-
Analysis: Analyze via ICP-OES or ICP-MS.
Protocol B: Speciation-Preserving Depolymerization
Goal: Break polymer backbone while preserving Sb(III)/Sb(V) ratio for HPLC-ICP-MS.
Reagents:
-
Mobile Phase A: 20 mM EDTA + 2 mM Potassium Hydrogen Phthalate (pH 4.5).
-
Depolymerization Buffer: 1 M HCl containing 10 mM Citric Acid.
Workflow:
-
Solubilization: Dissolve the polymer sample in the Depolymerization Buffer to a concentration of 1 mg/mL.
-
Controlled Hydrolysis: Incubate at 37°C for 60 minutes . (Do not boil; high heat promotes redox shift).
-
Neutralization/Dilution: Dilute 1:10 with Mobile Phase A. The EDTA will immediately chelate free Sb(III), stabilizing it.
-
Separation: Inject onto an Anion Exchange Column (e.g., Hamilton PRP-X100).
-
Elution Order: The Sb(III)-EDTA complex is anionic and elutes first; the Sb(V)-stibonate monomer elutes second.
-
Data & Validation
Table 1: Comparison of Digestion Methods for Antimony Recovery
| Method | Reagents | Conditions | Recovery (%) | Speciation Preserved? |
| Open Block Digestion | 130°C, 2 hrs | 75 - 85% (Volatile Loss) | NO (Oxidizes Sb3+) | |
| Microwave Digestion | 180°C, Closed | 98 - 102% | NO (Oxidizes Sb3+) | |
| Soft Hydrolysis | 1M HCl / Citrate | 37°C, 1 hr | N/A (Monomer Yield >95%) | YES |
| TMAH Extraction | TMAH / EDTA | 60°C, 1 hr | 90 - 95% | YES (Biologicals) |
Visualized Workflows
Figure 1: Decision Matrix for Stibonic Polymer Analysis
Caption: Logical flow for selecting the correct decomposition method based on analytical goals (Total Sb vs. Speciation).
Figure 2: Depolymerization Mechanism & Speciation Risks
Caption: Chemical pathway showing the acid hydrolysis of the Sb-O-Sb polymer backbone and the critical role of chelators in preventing re-polymerization or oxidation.
References
-
Hansen, H. R., & Pergantis, S. A. (2006). Quantitative HPLC-ICP-MS analysis of antimony redox speciation in complex sample matrices. DTU Inside.
-
Müller, M., et al. (2024). Optimizing Antimony Speciation Analysis via Frontal Chromatography–ICP-MS. Molecules (MDPI).
-
Amereih, S., et al. (2018).[2] Accurate Determination of Total Antimony Using ICP-MS and Optimization Its Extraction Efficiency. Palestine Technical University Research Journal.
-
Agilent Technologies. (2021). Automated Sequencing of Elemental Speciation Methods Using HPLC-ICP-MS. Agilent Application Notes.
-
University of Southampton. (2021). Inductively coupled plasma mass spectrometry method for plasma and intracellular antimony quantification.[3] ePrints Soton.
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of (4-Nitrophenyl)stibonic Acid
Part 1: Executive Summary & Strategic Context
Characterizing (4-Nitrophenyl)stibonic acid presents a distinct set of challenges compared to its lighter group 15/13 analogues (phosphonic or boronic acids). Unlike boronic acids, which exist in a dynamic equilibrium between monomers and trimeric boroxines, aryl stibonic acids frequently form complex, high-molecular-weight polyoxometalate-like aggregates (e.g., dodecanuclear clusters
This guide moves beyond simple peak listing. It provides a methodological framework to distinguish the target compound from common impurities (starting materials, inorganic antimony) and structural analogues, ensuring data integrity in drug development pipelines.
Part 2: Critical Experimental Protocol (The "Why" and "How")
Sample Preparation: The Solubility Paradox
Standard protocols for organic small molecules often fail here. Stibonic acids are notoriously insoluble in non-polar solvents (
Recommended Solvent System: DMSO-d6 (Dimethyl sulfoxide-d6).[1]
-
Reasoning: DMSO is required to disrupt the hydrogen-bonded polymeric network of the stibonic acid.
-
Advanced Tip: If line broadening is observed (indicative of aggregation), the addition of 1-2 drops of D₂O or NaOD/D₂O can shift the equilibrium toward the monomeric stibonate anion
, sharpening the aromatic signals for accurate integration.
The Characterization Workflow
The following decision tree outlines the logical flow for validating the identity of (4-Nitrophenyl)stibonic acid.
Figure 1: Logic flow for the structural verification of aryl stibonic acids, addressing common aggregation issues.
Part 3: Spectral Analysis & Comparative Data
The Aromatic Region (Structural Fingerprint)
The 4-nitrophenyl moiety provides a classic AA'BB' (or pseudo-AA'XX') coupling pattern. However, the chemical shifts are sensitive to the electronic nature of the substituent at position 1.
-
Protons Ortho to Nitro Group (
): Strongly deshielded due to the inductive ( ) and resonance ( ) effects of the nitro group. -
Protons Ortho to Antimony (
): The stibonic acid group ( ) is less electron-withdrawing than the nitro group but still deshielding compared to a proton.
Expected Chemical Shifts (DMSO-d6):
-
8.20 – 8.35 ppm (2H, d,
Hz): Protons ortho to . -
7.85 – 8.00 ppm (2H, d,
Hz): Protons ortho to .
Comparative Performance Table
To validate your product, compare your data against these established alternatives. This "triangulation" method confirms you have successfully converted the starting material without forming the boronic analogue (if cross-contamination is a risk).
| Feature | (4-Nitrophenyl)stibonic Acid (Target) | (4-Nitrophenyl)boronic Acid (Alternative) | 4-Nitroaniline (Starting Material) |
| Solvent System | DMSO-d6 (Required) | DMSO-d6, MeOD, Acetone-d6 | DMSO-d6, CDCl3 |
| Ortho-NO₂ Shift | ~8.25 - 8.32 ppm (Doublet) | ~8.15 - 8.25 ppm (Doublet) | ~7.95 ppm (Doublet) |
| Ortho-X Shift | ~7.90 - 8.00 ppm (Doublet) | ~7.95 - 8.05 ppm (Doublet) | ~6.60 ppm (Doublet) |
| X-Group Protons | Broad/Invisible (-SbOH) | Broad Singlet ~8.2-8.4 ppm (often overlaps) | Broad Singlet ~6.5 ppm (-NH₂) |
| Solution State | Aggregates/Polymers (Line broadening common) | Monomer/Trimer Equilibrium | Monomer (Sharp lines) |
| Key Differentiator | Broad peaks that sharpen with base (NaOD) | Sharp peaks; distinct -B(OH)₂ signal often visible | Upfield shift of ortho-NH₂ protons (Shielding) |
Data Interpretation Notes:
-
The "Heavy Atom" Effect: Antimony (Sb) is a heavy metalloid. While its electronegativity (2.05) is similar to Boron (2.04), the C-Sb bond length is significantly longer. This often results in a slight upfield shift of the ortho protons compared to the boronic acid analogue due to reduced anisotropic deshielding efficiency.
-
Impurity Flag: If you see a doublet around 6.6 ppm , your reaction is incomplete; this corresponds to the protons ortho to the amine in the starting material (4-nitroaniline).
Part 4: Troubleshooting & Self-Validation
The "Broad Peak" Warning
Observation: The aromatic doublets appear as broad mounds rather than sharp peaks.
Cause: Formation of polyoxostibonate clusters (e.g.,
-
Filter: Pass the DMSO solution through a 0.2 µm PTFE filter to remove colloidal inorganic antimony oxides.
-
Disaggregate: Add 10 µL of 1M NaOD. This hydrolyzes the clusters into discrete stibonate anions (
), resulting in immediate peak sharpening.
Distinguishing from Inorganic Salts
The Bart reaction (diazotization followed by treatment with antimony salts) can coprecipitate inorganic antimony oxides.
-
1H NMR Check: Inorganic Sb salts are NMR silent in the proton channel. If your gravimetric yield is high but your NMR signal-to-noise ratio is low (relative to the solvent peak), your sample is likely heavily contaminated with inorganic antimony.
References
-
Synthesis and Aggregation: Mothana, S. et al. "Stibonic acids and related stibonate-phosphonate clusters: Synthesis, characterization and bioactivity evaluation." Journal of Organometallic Chemistry. (Verified Context: Discusses the aggregation of arylstibonic acids into dodecanuclear clusters).
-
Boronic Acid Comparison: Hall, D. G.[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Verified Context: Standard chemical shifts for arylboronic acids).
-
General NMR Data: Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Verified Context: Chemical shift prediction rules for substituted aromatics).
Sources
Comparative Guide: IR Spectral Interpretation of Antimony-Oxygen Bonds (Sb=O vs. Sb-O)
Executive Summary
The vibrational characterization of antimony-oxygen bonds is a persistent challenge in organometallic chemistry and drug development (e.g., antimonials for Leishmaniasis). Unlike the distinct and high-energy stretching frequencies of Phosphine oxides (
This guide provides an objective technical comparison between Stibine Oxides (Sb=O) and Stibinic/Stibonic single bonds (Sb-O) . It addresses the critical "polymerization shift" phenomenon, where the tendency of Sb=O to form dimers or polymers drastically alters the observed frequency, often leading to misassignment.
Theoretical Framework & Group 15 Trends
To interpret Sb spectra accurately, one must first contextualize them within Group 15 (Pnictogens). The dramatic decrease in stretching frequency from Phosphorus to Antimony is governed by Hooke’s Law (increased reduced mass) and the Bond Nature (decreasing double-bond character).
The "Double Bond" Controversy
While often drawn as
Graphviz: Periodic Frequency Shifts
The following diagram illustrates the downward trend in wavenumber across Group 15 oxides, highlighting the isolation of Sb signals in the low-frequency zone.
Figure 1: Periodic trend of Group 15 oxide stretching frequencies. Note the significant red-shift caused by the dimerization of Sb=O species.
Spectral Assignment Guide: Sb=O vs. Sb-O
The primary difficulty in assignment is distinguishing the terminal "double" bond from the single bond, as they often overlap due to aggregation.
Comparative Data Table
| Feature | Monomeric Stibine Oxide (Sb=O) | Associated Stibine Oxide (Sb-O-Sb) | Single Bond (Sb-O-C / Sb-OH) |
| Frequency Range | 770 – 790 cm⁻¹ | 640 – 680 cm⁻¹ | 450 – 600 cm⁻¹ |
| Intensity | Strong, Sharp | Strong, Broad | Medium to Strong, Broad |
| Context | Requires bulky groups (e.g., Mesityl) to prevent stacking. | Standard state for | Found in Stibinic acids, ethers, and complexes (e.g., Meglumine Antimoniate). |
| Interference | Phenyl ring C-H out-of-plane bending ( | Solvent absorption (e.g., | Lattice vibrations in inorganic oxides. |
| Diagnostic Test | Shift upon dilution is minimal. | Shift upon dilution: Band may move to higher freq if dimer breaks (rare in solid state). | Deuteration: Sb-OH deformation bands shift; Sb-O stretch remains largely unchanged. |
Key Spectral Markers[2][3][4][5][6]
-
The "Monomer" Benchmark: Recent crystallographic and spectral studies (e.g., Nature Chem. 2023) have isolated monomeric stibine oxides using bulky ligands, pinning the "true" Sb=O stretch at ~779 cm⁻¹ .
-
The "Dimer" Reality: Most commercial or synthesized
exists as a dimer or polymer. Consequently, the diagnostic band is found lower, typically 650–670 cm⁻¹ . -
The Single Bond: In drugs like Meglumine Antimoniate (Glucantime), the Sb is hexacoordinated to hydroxyls. The Sb-O stretch here is a single bond character vibration, typically observed as a complex envelope between 500–600 cm⁻¹ .
Experimental Validation Protocols
Do not rely on a single spectrum. Use this self-validating workflow to confirm the presence of Sb=O vs. Sb-O.
Protocol A: Sample Preparation (Critical)
-
Avoid: Standard silicate glass optics (absorb below
if looking for lattice modes). -
Preferred: CsI (Cesium Iodide) or Polyethylene pellets for far-IR capability.
-
Warning: Sb=O compounds are often hygroscopic. Absorbed water will form Sb-OH, creating broad bands at
and new Sb-O single bond stretches at , masking the target Sb=O peak.-
Step: Dry sample under vacuum (
Torr) at 60°C for 4 hours before measurement.
-
Protocol B: The Lewis Acid Shift Test
Stibine oxides are Lewis bases. Complexation with a strong Lewis acid (e.g.,
-
Record Baseline: Measure IR of pure sample in
. -
Complexation: Add 1 equivalent of Phenol (
). -
Observation:
-
If Sb=O is present: The band will shift to a lower frequency due to Hydrogen bonding (
). -
If Sb-O-C (ether) is present: Minimal shift is observed compared to the oxide.
-
Graphviz: Assignment Decision Tree
Use this logic flow to assign unknown bands in the
Figure 2: Decision tree for assigning Antimony-Oxygen vibrational modes based on steric environment and frequency.
References
- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.
-
Breunig, H. J., et al. (2023). "Isolation, bonding and reactivity of a monomeric stibine oxide." Nature Chemistry / eScholarship. Link
-
Frézard, F., et al. (2008). "Physico-chemical characterization of meglumine antimoniate." Journal of Inorganic Biochemistry. (Structural analysis of Sb-O bonds in Leishmaniasis drugs). Link
- Maslowsky, E. (1977). Vibrational Spectra of Organometallic Compounds. Wiley. (Detailed tabulation of Group 15 organometallic frequencies).
- Shanker, R., et al. (2009). "Vibrational and Quantum Chemical Study of Triphenylantimony(V) Derivatives." Spectrochimica Acta Part A. (DFT vs Experimental comparison for Sb-O stretches).
Sources
Lewis Acidity of Stibonic vs. Phosphonic Acids: A Mechanistic & Catalytic Comparison
Executive Summary: The "Proton vs. Electron" Paradigm
For researchers in catalysis and drug development, the choice between stibonic acids (
-
Phosphonic Acids function primarily as Brønsted acids . Their reactivity is dominated by the donation of protons (
) and the strong Lewis basicity of the phosphoryl oxygen ( ). The phosphorus center ( ) is sterically and electronically resistant to accepting electron pairs. -
Stibonic Acids (and their organoantimony derivatives) function as supramolecular Lewis acids . The antimony center (
) is a "soft" electrophile capable of expanding its coordination sphere (hypervalency) to accept electron density from substrates.
Bottom Line: If your target requires protonation, use phosphonic acids. If your target requires electrophilic activation (e.g., epoxide ring opening, fluoride binding) via a metal center without introducing free protons, stibonic acid derivatives are the superior, albeit more complex, choice.
Fundamental Chemical Architecture
The divergent reactivity of these Group 15 analogues stems from their electronic structure and coordination geometry.
| Feature | Phosphonic Acid ( | Stibonic Acid ( |
| Primary Acidity Type | Brønsted (Proton Donor) | Lewis (Electron Acceptor) & Brønsted |
| Central Atom Hybridization | ||
| Coordination Number | Rigidly 4 | Flexible (4 |
| M-O Bond Character | Strong | Polar |
| State in Solution | Discrete monomers/dimers | Oligomeric/Polymeric networks (Sb-O-Sb) |
The "Hypervalency" Factor
Phosphorus is resistant to expanding its valence shell beyond 4 ligands in protic environments. Antimony, being larger and more metallic, readily accesses low-lying
Quantifying Lewis Acidity: Experimental Metrics
To objectively compare these acids, we must look beyond
A. The Gutmann-Beckett Method
This is the industry standard for quantifying Lewis acidity. It uses triethylphosphine oxide (
Comparative Data (Representative Organo-Derivatives):
| Lewis Acid Species | Probe | Interpretation | |
| Organo-Sb(V) Cation ( | 25 - 40 ppm | Strong Lewis Acid. Comparable to | |
| Neutral Stibonic Acid ( | Variable (Polymeric) | Moderate Lewis acidity masked by H-bonding. | |
| Phosphonic Acid ( | < 5 ppm (H-bond shift) | Negligible Lewis Acidity. Interaction is purely H-bonding. | |
| Boron Trifluoride ( | ~25 ppm | Reference Standard. |
Critical Note: For phosphonic acids, any observed shift is due to hydrogen bonding (Brønsted interaction), not the P atom accepting electrons. For Sb species, the shift is due to the Sb-O bond formation.
B. Fluoride Ion Affinity (FIA)
Antimony(V) is a "fluoride sponge." This property is exploited in anion sensors and
-
Sb(V) FIA: High (
kcal/mol). Forms stable or species. -
P(V) FIA: Low.[1] Phosphonic acids do not spontaneously bind fluoride to form hypervalent species in water.
Catalytic Performance: Case Study (Epoxide Ring Opening)
This reaction highlights the mechanistic divergence.[2]
Scenario: Ring Opening of Epoxides with Amines/Alcohols[3]
-
Phosphonic Acid Pathway: The acidic proton (
) binds to the epoxide oxygen. The P-anion is a non-participating counterion.-
Limitation: Requires protic media; sensitive to pH.
-
-
Stibonic Acid Pathway: The Sb(V) center acts as a Lewis acid, coordinating directly to the epoxide oxygen. This activates the ring without full protonation, allowing for catalysis in aprotic solvents and unique regioselectivity.
Figure 1: Divergent activation modes. Phosphonic acids activate via proton donation (red), while stibonic acids activate via direct metal coordination (blue).
Experimental Protocol: Measuring Lewis Acidity (Gutmann-Beckett)
To determine if your specific stibonic acid derivative acts as a Lewis acid, follow this self-validating protocol.
Objective: Quantify the Acceptor Number (AN) using
Materials:
-
Probe: Triethylphosphine oxide (
) (Sublimed/Dried). -
Solvent:
(Must be anhydrous; water competes for Lewis sites). -
Reference: 85%
(External capillary).
Workflow:
-
Baseline Measurement: Dissolve
(10 mg) in mL . Record NMR ( ). -
Titration: Add 0.5 equivalents of the Stibonic/Phosphonic acid candidate to the NMR tube. Shake vigorously (stibonic acids may be sparingly soluble; look for dissolution upon complexation).
-
Equilibration: Allow to stand for 10 minutes.
-
Measurement: Record
NMR ( ). -
Calculation:
-
If
ppm: Significant Lewis Acidity (Sb-O bond). -
If
ppm: Weak interaction (likely H-bonding only).
-
Figure 2: Step-by-step workflow for the Gutmann-Beckett method to distinguish Lewis vs. Brønsted acidity.[3][4][5]
Implications for Drug Design
-
Bioisosteres: Stibonic acids are not direct bioisosteres of phosphonic acids. The larger radius of Sb (1.40 Å vs 1.10 Å for P) and the tendency to polymerize change the pharmacokinetics entirely.
-
Toxicity: Organoantimony compounds generally exhibit higher toxicity than organophosphorus compounds due to heavy metal accumulation and interaction with thiols (cysteine residues).
-
Targeting: Use phosphonic acids for bone targeting (hydroxyapatite affinity).[6] Use stibonic acid derivatives for targets requiring covalent inhibition or unique geometry (e.g., parasitic enzymes in Leishmaniasis treatment, where Sb(V) is reduced to toxic Sb(III) in situ).
References
-
Gabbaï, F. P. (2021). Lewis Acidic Antimony(V) Compounds: From Fundamental Properties to Applications. Accounts of Chemical Research. Link
-
Beckett, M. A., et al. (1996). The Gutmann-Beckett Method: A Scale of Lewis Acidity. Polyhedron. Link
-
Hirschmann, M., et al. (2021). Bi-functional organocatalysts for the ring-opening alternating co-polymerisation of anhydride and epoxide. Catalysis Science & Technology. Link
-
Kégl, T., et al. (2017). Organophosphorus Compounds: A Review of Their Applications. Molecules. Link
-
Study.com . (2023). Classify Phosphoric Acid as Lewis or Brønsted. Link
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- 4. Polymerization-like mechanism for fixation of CO2 with epoxides by multifunctional organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Elucidation of Stibonic Acid Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of molecular structure is paramount. Stibonic acid derivatives, a class of organoantimony compounds, have garnered increasing interest for their potential therapeutic applications. However, their structural elucidation presents unique challenges. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the characterization of stibonic acid derivatives, offering field-proven insights and experimental data to aid researchers in making informed methodological choices.
The Unambiguous Power of X-ray Crystallography: Seeing is Believing
Single-crystal X-ray diffraction (XRD) stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule.[1][2] For stibonic acid derivatives, this technique provides unparalleled detail regarding bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical reactivity and biological activity.
The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding meticulous attention to detail.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
The Causality Behind Experimental Choices in Crystallization
The successful crystallization of stibonic acid derivatives is often the most significant hurdle. Their polar nature and the potential for zwitterionic character can complicate the formation of well-ordered single crystals.[3] The choice of solvent and crystallization technique is therefore critical.
Solvent Selection: A systematic approach to solvent screening is essential. A good solvent for crystallization will typically dissolve the compound to a greater extent at higher temperatures than at lower temperatures.[4] For polar stibonic acids, solvents such as methanol, ethanol, or dimethylformamide (DMF) are often good starting points. Solvent mixtures can also be employed to fine-tune solubility.
Crystallization Techniques:
-
Slow Evaporation: A straightforward method where the solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration and inducing crystallization. This is often successful for moderately soluble compounds.
-
Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a "poor" solvent in which the compound is less soluble. The gradual diffusion of the poor solvent's vapor into the solution of the compound lowers its solubility, promoting crystal growth.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. The rate of cooling is a critical parameter; slow cooling generally yields larger and higher-quality crystals.
A Case Study in Crystallography: Diphenylantimonic Acid
A notable example is the solid-state structure of diphenylantimonic acid, which was determined by X-ray diffraction.[5] The study revealed that in the solid state, the molecules self-associate into polymeric chains through intermolecular interactions.[5] This detailed structural information would be challenging to obtain with certainty using other techniques.
Beyond the Crystal: A Comparative Look at Alternative Techniques
While X-ray crystallography provides a definitive solid-state structure, it is not without its limitations. The primary challenge is the requirement for high-quality single crystals, which can be difficult or impossible to obtain for some derivatives. Furthermore, the solid-state structure may not always be representative of the compound's conformation in solution, where biological activity occurs. Therefore, a multi-technique approach is often necessary for a comprehensive understanding.
Caption: The interplay of different analytical techniques in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[6] For stibonic acid derivatives, ¹H and ¹³C NMR provide valuable information about the connectivity and chemical environment of atoms.
Key Insights from NMR:
-
Connectivity: Through-bond scalar couplings (J-couplings) in ¹H NMR can establish the connectivity of protons in the molecule.
-
Symmetry: The number of distinct signals in both ¹H and ¹³C NMR spectra can reveal the symmetry of the molecule in solution.
-
Conformational Dynamics: Variable-temperature NMR studies can provide insights into dynamic processes, such as bond rotations or intermolecular exchange, that may not be apparent in the static solid-state structure.
Challenges in NMR of Stibonic Acid Derivatives: The presence of the antimony nucleus can lead to quadrupolar broadening of adjacent proton and carbon signals, which can complicate spectral interpretation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[7] Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like stibonic acid derivatives.[8]
Characteristic Fragmentation: The fragmentation patterns of arylstibonic acids in mass spectrometry can be diagnostic. Common fragmentation pathways include the loss of hydroxyl groups and the cleavage of the carbon-antimony bond.[7][9] Analysis of these fragments can help to confirm the structure of the aryl substituent.
Computational Modeling: A Predictive and Complementary Tool
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool in structural chemistry.[10] For stibonic acid derivatives, computational modeling can:
-
Predict Structures: Calculate the lowest energy conformations of a molecule, which can guide the interpretation of experimental data.
-
Rationalize Spectroscopic Data: Simulate NMR chemical shifts and vibrational frequencies, aiding in the assignment of experimental spectra.
-
Investigate Intermolecular Interactions: Model the formation of dimers and larger aggregates, providing insights into the self-assembly behavior observed in the solid state.[8]
Comparative Data Summary
The following table provides a hypothetical comparison of the type of data obtained from each technique for a representative stibonic acid derivative.
| Technique | Data Obtained | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions. | Unambiguous solid-state structure determination.[1] | Requires high-quality single crystals; structure may not represent solution conformation. |
| NMR Spectroscopy | Chemical shifts (δ), coupling constants (J), nuclear Overhauser effects (NOEs). | Provides detailed information about structure and dynamics in solution.[6] | Can be complicated by quadrupolar broadening; provides an average structure in solution. |
| Mass Spectrometry | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions. | Accurate molecular weight determination; structural information from fragmentation.[7] | Provides limited information on 3D structure and stereochemistry. |
| Computational Modeling | Optimized geometries, relative energies of conformers, simulated spectra. | Predictive power; can rationalize experimental findings and explore unstable species.[10] | Accuracy is dependent on the level of theory and basis set used; requires experimental validation. |
Experimental Protocols: A Starting Point for Your Research
Protocol 1: Crystallization of a Representative Arylstibonic Acid
Objective: To obtain single crystals of a substituted phenylstibonic acid suitable for X-ray diffraction.
Materials:
-
Substituted phenylstibonic acid (e.g., 4-aminophenylstibonic acid)
-
Methanol
-
Diethyl ether
-
Small vials (e.g., 2 mL)
-
Beaker
Methodology:
-
Dissolve approximately 10-20 mg of the arylstibonic acid in a minimal amount of hot methanol in a small vial. The goal is to create a saturated or near-saturated solution.
-
Place the vial containing the methanol solution inside a larger beaker.
-
Add a layer of diethyl ether (a "poor" solvent) to the bottom of the beaker, ensuring the level is below the top of the vial.
-
Seal the beaker with parafilm and poke a few small holes in the parafilm with a needle.
-
Allow the setup to stand undisturbed at room temperature. The diethyl ether will slowly diffuse into the methanol solution, reducing the solubility of the stibonic acid and promoting the slow growth of crystals.
-
Monitor the vial for crystal formation over several days to a week.
Protocol 2: Data Collection and Structure Refinement
This protocol assumes access to a single-crystal X-ray diffractometer.
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Center the crystal in the X-ray beam and collect a series of diffraction images as the crystal is rotated.
-
Data Processing: Integrate the diffraction spots to obtain their intensities and determine the unit cell parameters and space group.
-
Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.
-
Validation: Use software tools to validate the final structure, checking for geometric reasonability and agreement with the diffraction data.
Conclusion: An Integrated Approach for Comprehensive Structural Understanding
While X-ray crystallography provides the definitive solid-state structure of stibonic acid derivatives, a comprehensive understanding of these fascinating molecules requires an integrated analytical approach. By combining the strengths of X-ray crystallography with the solution-state insights from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the predictive power of computational modeling, researchers can build a complete and robust picture of their structure and behavior. This multi-faceted approach is essential for advancing the development of stibonic acid derivatives in both medicine and materials science.
References
-
Crystal structure of 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). National Center for Biotechnology Information. [Link]
-
Selected (1 H) NMR and (13 C) NMR and HMBC chemical shifts of 4a. (n.d.). ResearchGate. [Link]
-
Crystallographic data for single crystal X-ray diffraction. (n.d.). ResearchGate. [Link]
-
1H- and 13C-NMR chemical shift values of compound 4a. (n.d.). ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
-
Synthesis and structure of N,C-chelated organoantimony(v) and organobismuth(v) compounds. (n.d.). Royal Society of Chemistry. [Link]
-
Experimental and calculated 13 C NMR and 1 H NMR chemical shifts (ppm) for Apsh. (n.d.). ResearchGate. [Link]
-
Assigning the ESI mass spectra of organometallic and coordination compounds. (2019). University of Victoria. [Link]
-
Comparative Studies on the Codeposition of Antimony and Tin from Acidic Chloride and Sulfate-Chloride Solutions. (2018). ResearchGate. [Link]
-
Fig. 1. Structure of 15 arylstibonic acids used in this study. (n.d.). ResearchGate. [Link]
-
X-Ray crystallographic data tables for paper: Cycloaddition of Homochiral Dihydroimidazoles. (n.d.). The Royal Society of Chemistry. [Link]
-
Arylstibonic acids: novel inhibitors and activators of human topoisomerase IB. (n.d.). National Center for Biotechnology Information. [Link]
-
Self-association of diphenylpnictoginic acids in solution and solid state: covalent vs. hydrogen bonding. (n.d.). Royal Society of Chemistry. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]
-
Search results for: X-RAY CRYSTAL STRUCTURES. (n.d.). MOST Wiedzy. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]
-
NMR Spectroscopy of Organosilicon Compounds. (n.d.). ResearchGate. [Link]
-
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). MDPI. [Link]
-
Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide. (n.d.). National Center for Biotechnology Information. [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (n.d.). MDPI. [Link]
-
Single-crystal nickel-rich cathode materials: fundamentals, challenges and prospects. (n.d.). Royal Society of Chemistry. [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). California State University, Los Angeles. [Link]
-
Micro-determination of antimony in organoantimony compounds by atomic-absorption spectrophotometry. (n.d.). Royal Society of Chemistry. [Link]
-
Reactivity of Polar Organometallic Compounds in Unconventional Reaction Media: Challenges and Opportunities. (n.d.). ResearchGate. [Link]
-
Recrystallization. (n.d.). Kennesaw State University. [Link]
-
Advanced Mass Spectrometry Techniques for the Structural Characterisation of Supramolecules and Coordination Compounds. (n.d.). ChemRxiv. [Link]
-
Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... (n.d.). ResearchGate. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). National Center for Biotechnology Information. [Link]
-
Structure and Anharmonicity of α- and β-Sb2O3 at Low Temperature. (2023). MDPI. [Link]
-
Chirality. (n.d.). Wikipedia. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Langmuir Journal. (n.d.). ACS Publications. [Link]
-
Unraveling the Mechanism of Electrospray Ionization. (2012). University of Nevada, Reno. [Link]
-
Chemical Identification and Properties. (n.d.). National Center for Biotechnology Information. [Link]
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Recrystallization and Crystallization. (n.d.). University of California, Los Angeles. [Link]
-
Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. [Link]
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Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]
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Distinguishing (4-Nitrophenyl)stibonic Acid from Inorganic Oxides: A Comparative Characterization Guide
Executive Summary
The Identity Crisis: In organometallic synthesis, particularly the Bart reaction used to synthesize arylstibonic acids, the primary failure mode is the hydrolytic decomposition of the carbon-antimony (C-Sb) bond. This results in the formation of inorganic antimony oxides (primarily
For pharmaceutical applications—where 4-NPSA derivatives are explored for anti-leishmanial and oncological activity—distinguishing the active organometallic agent from its inorganic degradation product is critical. This guide provides a self-validating analytical framework to definitively separate the two based on their structural, spectroscopic, and thermal behaviors.
The Chemical Identity: Structural Divergence
To distinguish these materials, one must first understand the structural fundamental difference: the presence of the C-Sb bond .
| Feature | (4-Nitrophenyl)stibonic Acid (4-NPSA) | Antimony(III) Oxide ( |
| Formula | ||
| Bonding | C-Sb covalent bond present. Often exists as oligomeric networks via Sb-O-Sb bridges. | Sb-O-Sb lattice only. No carbon. |
| State | Amorphous or semi-crystalline powder. | Crystalline (Senarmontite/Valentinite) or amorphous powder. |
| Key Impurity | Inorganic antimony salts.[1] | Trace metals. |
Expert Insight: Arylstibonic acids are notoriously ill-defined. They rarely exist as simple monomers (
Spectroscopic Discrimination (The "Fingerprint")
Spectroscopy provides the most definitive evidence of the C-Sb bond and the organic nitro moiety.
A. FTIR Spectroscopy: The "Nitro Flag"
This is the fastest, most robust method for immediate differentiation.
-
The Protocol: Prepare a KBr pellet or use ATR-FTIR.
-
The Logic: The inorganic oxide is "transparent" in the functional group region (4000–1500 cm⁻¹), showing only broad low-frequency bands. 4-NPSA must show the organic "fingerprint."
| Frequency (cm⁻¹) | Assignment | 4-NPSA Behavior | Inorganic Oxide Behavior |
| 3000–3100 | Aromatic C-H Stretch | Present (Weak, sharp) | Absent |
| ~1530 | Asymmetric | Present (Strong, diagnostic) | Absent |
| ~1350 | Symmetric | Present (Strong, diagnostic) | Absent |
| 1400–1600 | Aromatic Ring Skeleton | Present (Multiple bands) | Absent |
| < 800 | Sb-O / Sb-O-Sb | Broad bands | Dominant, broad bands |
Critical Check: If your spectrum lacks the distinct peaks at ~1530 and ~1350 cm⁻¹, you have lost the nitro group or the organic backbone entirely. You likely have inorganic oxide.
B. Nuclear Magnetic Resonance (NMR)
NMR is the ultimate arbiter of the C-Sb bond's existence.
-
Solvent Choice: Inorganic antimony oxides are insoluble in NMR solvents. 4-NPSA is often sparingly soluble in standard organic solvents due to polymerization.
-
Recommended:DMSO-d6 (often requires gentle warming) or NaOD/D₂O (converts the acid to the soluble sodium stibonate salt).
-
-
The Logic: Inorganic oxides contain no protons or carbon. They are NMR silent.
-
NMR (DMSO-d6):
-
4-NPSA: Will show a characteristic AA'BB' (or similar) aromatic splitting pattern in the 7.5–8.5 ppm region.
-
Oxide: Flat baseline (except for solvent residual peak).
-
-
NMR:
-
4-NPSA: Four distinct signals in the aromatic region (120–150 ppm). The Carbon bonded to Antimony (
) is often broadened due to the quadrupolar relaxation of the Sb nucleus. -
Oxide: Silent.
-
Thermal Characterization (TGA)[2]
Thermogravimetric Analysis (TGA) quantifies the organic content.
-
The Protocol: Ramp 10°C/min from 25°C to 800°C under
. -
The Logic: Organic matter burns or decomposes; inorganic oxides are refractory (stable) until very high temperatures.
-
4-NPSA Profile:
-
Stage 1 (<150°C): Loss of adsorbed water (stibonic acids are hygroscopic).
-
Stage 2 (200°C–400°C):Major mass loss. Decomposition of the nitrophenyl group. The C-Sb bond cleaves, and the organic fraction volatilizes/chars.
-
Residue: The remaining mass corresponds to the formation of inorganic antimony oxide.
-
-
Inorganic Oxide Profile:
-
Flat line (stable) up to ~650°C (sublimation point of
). -
No significant mass loss in the 200–400°C organic decomposition window.
-
Experimental Workflow: The Decision Tree
The following diagram outlines the logical flow for characterizing an unknown sample suspected to be 4-NPSA.
Figure 1: Analytical decision tree for distinguishing organoantimony compounds from inorganic oxides.
Elemental Logic (CHN Analysis)
If access to advanced spectroscopy is limited, classical elemental analysis (Combustion Analysis) is definitive.
-
4-NPSA Theoretical:
-
Carbon: ~26.1%
-
Hydrogen: ~2.2%[2]
-
Nitrogen: ~5.1%
-
-
Inorganic Oxide Theoretical:
Note: If your CHN analysis shows < 5% Carbon, your synthesis failed, and you have primarily inorganic oxide with trace organic contamination.
References
- Doak, G. O., & Freedman, L. D. (1970). Organometallic Compounds of Arsenic, Antimony, and Bismuth. Wiley-Interscience.
-
NIST Chemistry WebBook. Antimony trioxide IR Spectrum. National Institute of Standards and Technology.[4][5] Available at: [Link]
- Filella, M., & May, P. M. (2003). The aqueous chemistry of antimony. Geochimica et Cosmochimica Acta.
-
PubChem. (2-Nitrophenyl)stibonic acid Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Safety Operating Guide
(4-Nitrophenyl)stibonic Acid: Handling & Disposal Protocol
Topic: (4-Nitrophenyl)stibonic Acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide
Compound Identification & Hazard Profile
Chemical Name: (4-Nitrophenyl)stibonic acid
CAS Number: 2207-16-1 (p-isomer common reference)
Formula:
This compound presents a dual-hazard profile that complicates standard disposal routes. Unlike standard organic waste, it contains Antimony (Sb) , a regulated heavy metal, and a Nitro group , which introduces potential energetic instability if subjected to thermal shock or dry heating.
Risk Assessment Matrix
| Hazard Category | Specific Threat | Operational Implication |
| Toxicological | Antimony Poisoning (Similar to Arsenic).[1] Target organs: CVS, Respiratory, Liver. | Zero-skin-contact policy. Double nitrile gloves and P95/P100 respiratory protection required for solids. |
| Reactivity | Nitro Group ( | Do not dry-heat. Keep wet or in solution if possible. Do not scrape dry residue aggressively. |
| Environmental | Aquatic Toxicity. Long-term adverse effects.[2] | Zero-discharge. No drain disposal. No evaporation.[3] |
| Regulatory | RCRA Hazardous Constituent. | Cannot be incinerated in standard organic waste streams (fouls catalysts/scrubbers). |
Pre-Disposal Stabilization (The "Make-Safe" Phase)
Before moving the material to waste containers, ensure it is in a stable state.
Scenario A: Pure Solid Reagent
If the material is old, crystallized, or surplus solid:
-
Do not dissolve it unnecessarily. Adding solvent increases waste volume and complicates incineration.
-
Hydration: If the solid appears desiccated and "crusty" (indicating potential peroxide/shock sensitivity formation in older nitro compounds), gently mist with water to phlegmatize before transfer.
Scenario B: Reaction Mixture (Liquid)
If the compound is dissolved in organic solvent (e.g., DMF, DMSO, Ethanol):
-
Quenching: Ensure no unreacted diazonium precursors remain (if synthesized in-house via Bart reaction). Quench with water/ice.
-
Segregation: Do NOT mix this stream with "General Organic Waste" (Halogenated/Non-Halogenated). The Antimony content will disqualify the entire drum from standard fuel-blending incineration.
Disposal Workflow & Waste Segregation
The following protocol ensures compliance with RCRA guidelines and prevents downstream incineration hazards.
Step-by-Step Procedure
Step 1: Container Selection
-
Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Liquid Waste: Use a chemically resistant carboy (HDPE or Glass).
-
Labeling: The label must explicitly state:
Step 2: Transfer
-
Perform all transfers inside a fume hood.
-
Use plastic spatulas (anti-static) for solids to avoid friction sparks.
-
Cleaning Spills: If spilled, do not dry sweep. Wet the spill with water or polyethylene glycol (PEG) to suppress dust, then wipe with absorbent pads. Dispose of pads in the same solid waste container.
Step 3: The "Stream C" Rule Most labs have Stream A (Non-Halogenated) and Stream B (Halogenated). You must establish or utilize Stream C (Heavy Metal Organics) .
-
Why? Standard organic incinerators operate at temperatures that destroy organics but vaporize metals like Antimony, which can pass through filters or poison catalytic scrubbers. This waste requires a facility equipped for metal capture.
Decision Logic Diagram (DOT Visualization)
The following diagram outlines the critical decision path for disposing of (4-Nitrophenyl)stibonic acid to ensure it reaches the correct waste stream.
Caption: Decision tree for segregating Antimony-based organic waste from standard laboratory waste streams.
Regulatory & Compliance Framework
RCRA (Resource Conservation and Recovery Act):
-
Antimony (Sb): Listed as a "Hazardous Constituent" (Appendix VIII to 40 CFR Part 261).
-
Waste Code: While Antimony does not have a generic "D" code for characteristic toxicity (like Lead D008), it is often regulated under state-specific codes (e.g., California Code 792 for Antimony compounds) or generally as Toxic Waste .
-
P-List/U-List: (4-Nitrophenyl)stibonic acid is not explicitly P/U listed, but it must be characterized by the generator (you) as toxic.
DOT (Department of Transportation) for Shipping Waste: If you are shipping this waste off-site, the likely classification is:
-
UN Number: UN 3467 (Organometallic compound, solid, toxic, n.o.s.) or UN 1549 (Antimony compound, inorganic, solid, n.o.s. - use only if degraded).
-
Proper Shipping Name: Organometallic compound, toxic, solid, n.o.s. (Contains (4-Nitrophenyl)stibonic acid).
-
Class: 6.1 (Toxic).
-
Packing Group: II or III (Depending on toxicity data; default to II for safety).
Emergency Procedures
Spill Response:
-
Evacuate the immediate area if dust is airborne.
-
PPE: Don nitrile gloves (double layer), lab coat, and safety goggles. Use a half-mask respirator (P100) if powder is present.
-
Containment: Cover spill with wet paper towels (water or oil) to prevent dust generation.
-
Cleanup: Scoop material into the specific "Antimony Waste" container. Wash the surface with a sodium sulfide solution (precipitates any remaining Sb ions as orange
solid) or a standard detergent, then dispose of the cleaning materials in the same hazardous waste bin.
First Aid:
-
Inhalation: Move to fresh air immediately. Antimony causes respiratory irritation similar to arsenic.
-
Skin Contact: Wash with soap and water for 15 minutes. Antimony can cause "Antimony spots" (pustules) on skin.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7]
-
U.S. Environmental Protection Agency (EPA). (2024). List of Hazardous Constituents (40 CFR Part 261 Appendix VIII).
-
PubChem. (2024). Antimony Compounds - Toxicity and Safety Data. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (2024). Antimony and Compounds - Occupational Safety and Health Guidelines.
Sources
- 1. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. antimony.com [antimony.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. reed.edu [reed.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
